2-Imidazolidinimine, N-[2,6-bis(1-methylethyl)PH
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Overview
Description
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with two isopropyl groups at the 2 and 6 positions, attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in research and industry .
Scientific Research Applications
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Benzenamine, N,N’-methanetetraylbis(2,6-bis(1-methylethyl)-
Uniqueness
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
63346-74-7 |
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Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)12-6-5-7-13(11(3)4)14(12)18-15-16-8-9-17-15/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18) |
InChI Key |
ZVMKHMLLALLVED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NCCN2 |
Origin of Product |
United States |
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